molecular formula C13H10N2O2S B7814709 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole-5-carboxylicacid

2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole-5-carboxylicacid

Cat. No.: B7814709
M. Wt: 258.30 g/mol
InChI Key: WSERETWQFTUBOM-UHFFFAOYSA-N
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Description

2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound that features a thiophene ring and a benzodiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves the formation of the benzodiazole ring followed by the introduction of the thiophene moiety. One common method includes the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzodiazole core. The thiophene ring can then be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of kinases or other enzymes critical for cell proliferation, thereby exerting anticancer effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to its combined benzodiazole and thiophene structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and medicinal research .

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-7-2-5-11(18-7)12-14-9-4-3-8(13(16)17)6-10(9)15-12/h2-6H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSERETWQFTUBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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